Abiraterone acetate N-oxide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C₂₆H₃₃NO₃ |
|---|---|
Molecular Weight |
407.55 |
Synonyms |
(3β)-17-(3-Pyridinyl)androsta-5,16-dien-3-ol Acetate (Ester) N-Oxide; CB 7630 N-Oxide; |
Origin of Product |
United States |
Synthetic Pathways and Chemical Formation of Abiraterone Acetate N Oxide
De Novo Chemical Synthesis Methodologies for N-Oxidation of Abiraterone (B193195) Acetate (B1210297)
While specific literature detailing a dedicated, high-yield synthesis of Abiraterone Acetate N-oxide is not extensively published, its de novo synthesis can be accomplished by applying established methods for the N-oxidation of pyridine (B92270) and other heteroaromatic compounds. acs.orgnih.gov The pyridine ring within the Abiraterone acetate molecule is susceptible to oxidation by strong oxidizing agents, particularly peroxy acids. chemtube3d.comthieme-connect.de
A common and effective reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). thieme-connect.deacs.org The reaction typically involves dissolving Abiraterone acetate in a suitable chlorinated solvent, such as dichloromethane, followed by the addition of m-CPBA. researchgate.net The reaction proceeds via an electrophilic attack of the peroxy acid's oxygen atom on the nucleophilic nitrogen of the pyridine ring.
Another widely used method involves the use of hydrogen peroxide (H₂O₂) in conjunction with a carboxylic acid like acetic acid. chemtube3d.com This mixture generates a peroxy acid in situ, which then acts as the oxidizing agent. Other reagents capable of effecting N-oxidation on heteroaromatic rings include magnesium monoperoxyphthalate and methyltrioxorhenium-catalyzed oxidation with hydrogen peroxide. thieme-connect.dearkat-usa.org These methodologies are standard in organic synthesis for preparing N-oxides of various nitrogen-containing heterocyclic compounds and are the plausible routes for producing this compound for use as a reference standard in analytical testing. arkat-usa.orggoogle.com
Investigation of Oxidative Degradation Mechanisms Leading to this compound Formation
This compound is recognized as an oxidative degradation product of Abiraterone acetate. google.com Its formation can occur during the manufacturing process, upon storage, or under forced degradation conditions designed to assess the stability of the active pharmaceutical ingredient. google.comijpsonline.com The primary mechanism involves the oxidation of the nitrogen atom of the pyridine moiety, which is chemically susceptible to attack by oxidizing agents.
Forced degradation studies, conducted as per International Conference on Harmonisation (ICH) guidelines, intentionally expose the drug substance to stress conditions, including oxidative stress, to identify potential degradation products. ijpsonline.comturkjps.org In these studies, Abiraterone acetate is treated with strong oxidizing agents, which leads to the formation of various degradation products, including the N-oxide.
Unexpected oxidative degradation has been observed in the finished drug product during stress and accelerated stability testing, particularly under conditions of elevated temperature and relative humidity (e.g., 40°C / 75% RH). google.com This indicates that atmospheric oxygen can contribute to the formation of oxidative impurities over time, highlighting the sensitivity of the molecule to oxidative environments. The formation of this compound as a degradation product underscores the importance of controlled manufacturing and storage conditions to maintain the purity and stability of Abiraterone acetate. google.com
Role of Specific Reagents and Reaction Conditions in the N-Oxidation of Abiraterone Acetate
The formation of this compound is highly dependent on the presence of specific oxidizing reagents and the prevailing reaction conditions. Forced degradation studies provide detailed insights into the factors that facilitate this chemical transformation.
The most commonly employed reagent in these studies to induce oxidative degradation is hydrogen peroxide (H₂O₂). ijpsonline.comturkjps.orgijpsonline.com Different concentrations and conditions have been utilized to investigate the stability of Abiraterone acetate. For instance, treatment with 30% H₂O₂ at 40°C for 30 minutes has been used to simulate oxidative stress. ijpsonline.comijpsonline.com Another study employed 3% H₂O₂ at a higher temperature of 60°C for 30 minutes. turkjps.org While the extent of degradation reported in some studies was minimal (e.g., 0.26%), it confirms that the pathway for N-oxide formation exists under these conditions. ijpsonline.comijpsonline.com
Beyond direct chemical reagents, environmental factors also play a critical role. Accelerated stability testing has shown that exposure to oxygen, especially in combination with high temperature (40°C to 60°C) and high relative humidity (75% RH), can promote the formation of oxidative degradation products. google.com This sensitivity to atmospheric oxygen suggests that manufacturing and packaging processes under an inert atmosphere, such as nitrogen, could mitigate the formation of this compound. google.com
The table below summarizes the conditions applied in various stress studies that can lead to the oxidative degradation of Abiraterone acetate.
| Stress Condition | Reagent | Concentration | Temperature | Duration | Reference |
|---|---|---|---|---|---|
| Oxidative | Hydrogen Peroxide (H₂O₂) | 30% | 40°C | 30 minutes | ijpsonline.comijpsonline.com |
| Oxidative | Hydrogen Peroxide (H₂O₂) | 3% v/v | 60°C | 30 minutes | turkjps.org |
| Accelerated Stability | Atmospheric Oxygen | Not Applicable | 40°C | Not Specified | google.com |
| Accelerated Stability | Atmospheric Oxygen | Not Applicable | 60°C | 7 days | google.com |
Advanced Analytical Characterization and Quantification of Abiraterone Acetate N Oxide
High-Resolution Mass Spectrometry for Structural Elucidation and Impurity Profiling
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive structural elucidation of Abiraterone (B193195) Acetate (B1210297) N-oxide. This technique provides highly accurate mass measurements, enabling the determination of the elemental composition of the molecule and its fragments. For Abiraterone Acetate N-oxide, HRMS confirms its molecular formula as C26H33NO3 with a corresponding molecular weight of approximately 407.55 g/mol . lgcstandards.compharmaffiliates.com
The precision of HRMS is critical in distinguishing this compound from other structurally similar impurities or metabolites that may have the same nominal mass. By providing mass accuracy in the low parts-per-million (ppm) range, HRMS significantly enhances confidence in compound identification.
In the context of impurity profiling, HRMS, often coupled with liquid chromatography (LC-HRMS), is used to detect, identify, and quantify trace-level impurities in Abiraterone Acetate bulk drug and finished products. vivekanandcollege.ac.in The high sensitivity and specificity of HRMS allow for the characterization of known and unknown impurities, including process-related impurities and degradants. Analysis of fragmentation patterns (tandem mass spectrometry or MS/MS) provides further structural information, helping to pinpoint the exact site of modification, such as the N-oxidation on the pyridine (B92270) ring. researchgate.net Studies on the fragmentation of Abiraterone N-oxide, a related metabolite, help in predicting the fragmentation pathways for the acetylated version. researchgate.net
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C26H33NO3 | lgcstandards.compharmaffiliates.com |
| Molecular Weight | 407.55 g/mol | lgcstandards.compharmaffiliates.com |
| Primary Ionization Mode | Positive Electrospray Ionization (ESI+) | vivekanandcollege.ac.in |
| Key Application | Structural confirmation and impurity profiling | vivekanandcollege.ac.innih.gov |
Chromatographic Method Development (e.g., HPLC, UPLC, GC) for Purity Assessment and Quantification
Chromatographic methods are the cornerstone for the purity assessment and quantification of this compound. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the most widely employed techniques due to their high resolution, sensitivity, and applicability to non-volatile steroidal compounds. vivekanandcollege.ac.inwjpmr.com Gas Chromatography (GC) is generally less suitable for this molecule due to its high molecular weight and low volatility.
The development of a robust, stability-indicating HPLC or UPLC method is crucial. Such a method must be capable of separating this compound from the active pharmaceutical ingredient (API), Abiraterone Acetate, as well as from other process-related impurities and degradation products. researchgate.netoup.com Method development typically involves optimizing several parameters to achieve the desired separation and peak characteristics.
Key aspects of chromatographic method development include:
Stationary Phase: Reversed-phase columns, such as C18, are commonly used, providing effective separation based on hydrophobicity. vivekanandcollege.ac.inresearchgate.net
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or potassium phosphate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is often employed to resolve complex mixtures of impurities. vivekanandcollege.ac.inresearchgate.net
Detection: UV detection is frequently used, with the detection wavelength set near the absorbance maximum of the compounds, typically around 250-260 nm. vivekanandcollege.ac.injchps.com Coupling chromatography with a mass spectrometer (LC-MS) provides enhanced specificity and sensitivity, confirming the identity of the separated peaks. vivekanandcollege.ac.inwjpmr.com
Once developed, the method is rigorously validated according to International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose, assessing parameters like specificity, linearity, accuracy, precision, and robustness. vivekanandcollege.ac.in
| Parameter | Typical Condition | Reference |
|---|---|---|
| Technique | RP-HPLC, UPLC | vivekanandcollege.ac.inresearchgate.net |
| Column | C18 (e.g., 150 mm x 4.6 mm, 1.7-5 µm) | vivekanandcollege.ac.inresearchgate.net |
| Mobile Phase | Gradient of Aqueous Buffer (e.g., Ammonium Formate) and Acetonitrile/Methanol | vivekanandcollege.ac.in |
| Flow Rate | 0.4 - 1.5 mL/min | vivekanandcollege.ac.in |
| Detector | PDA/UV (235-260 nm), Mass Spectrometry (MS) | vivekanandcollege.ac.inresearchgate.net |
| Column Temperature | 30 - 50 °C | vivekanandcollege.ac.inresearchgate.net |
Spectroscopic Techniques (e.g., NMR, FT-IR, UV-Vis) for Comprehensive Structural Analysis
A suite of spectroscopic techniques is utilized to build a comprehensive structural profile of this compound, complementing the data obtained from mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful techniques for elucidating the precise molecular structure. For this compound, ¹H NMR would show characteristic signals for the steroidal backbone protons, the acetyl group, and the protons on the pyridine N-oxide ring, which would be shifted compared to the parent Abiraterone Acetate due to the electronic effect of the N-oxide group. clockss.orgchemicalbook.com ¹³C NMR provides information on the carbon framework of the molecule. acs.org
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the functional groups present in the molecule. The spectrum of this compound would be expected to show characteristic absorption bands for the ester carbonyl (C=O) group, C-O stretching of the acetate, and vibrations associated with the steroidal structure. researchgate.net A key feature would be the N-O stretching vibration, which is characteristic of the N-oxide functional group.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The pyridine N-oxide moiety, an aromatic chromophore, is primarily responsible for the UV absorbance of this compound. Studies on the parent compound, Abiraterone Acetate, show a maximum absorbance (λmax) in the range of 250-260 nm, and the N-oxide derivative is expected to absorb in a similar region. jchps.comijpda.orgresearchgate.net
| Technique | Expected Feature | Structural Moiety |
|---|---|---|
| ¹H NMR | Shifted aromatic proton signals | Pyridine N-oxide ring |
| ¹³C NMR | Signals for all 26 carbon atoms | Complete carbon skeleton |
| FT-IR | Characteristic N-O stretching band | N-Oxide group |
| FT-IR | Strong C=O stretching band | Acetate ester group |
| UV-Vis | Absorbance maximum (λmax) ~250-260 nm | Pyridine N-oxide chromophore |
Development and Validation of Analytical Reference Standards for this compound
The availability of a well-characterized, high-purity analytical reference standard is a prerequisite for the accurate quantification of this compound. synzeal.com These reference standards serve as the benchmark against which samples are measured in analytical procedures.
The development of a reference standard involves:
Synthesis and Purification: The compound is synthesized and purified to the highest possible degree, often using techniques like column chromatography. oup.com
Comprehensive Characterization: The identity and structure of the purified compound are unequivocally confirmed using a combination of analytical techniques, including HRMS, NMR, FT-IR, and chromatography. pharmaffiliates.comclearsynth.com
Purity Assignment: The purity of the reference standard is accurately determined using a mass balance approach or quantitative techniques like qNMR or a validated chromatographic purity method.
Several specialized suppliers offer this compound as a pharmaceutical reference standard. lgcstandards.compharmaffiliates.comsimsonpharma.com These standards are accompanied by a Certificate of Analysis (CoA), which details the characterization data, assigned purity, and storage conditions. simsonpharma.com For use in regulated environments, these standards are often produced under stringent quality systems, such as ISO 17034 and ISO/IEC 17025, ensuring their suitability for method development, validation, and routine quality control (QC) testing in the pharmaceutical industry. lgcstandards.comlgcstandards.comchemwhat.com
| Supplier | Product Type | Application | Quality Standard |
|---|---|---|---|
| LGC Standards | Impurity Reference Standard | Analytical development, method validation, release testing | ISO 17034, ISO/IEC 17025 |
| Pharmaffiliates | In-House Impurity Standard | Analytical Research & Development | Provides characterization data (FTIR, ¹H NMR, ¹³C NMR) |
| Clearsynth | Reference Standard | AMV, QC applications for ANDA | Provides comprehensive characterization data |
| Simson Pharma | Reference Standard | Research Use | Accompanied by Certificate of Analysis |
Metabolic Investigations and Biotransformation Pathways of Abiraterone Acetate N Oxide in Vitro and Pre Clinical Models
In Vitro Metabolic Conversion Studies in Isolated Enzyme Systems (e.g., Microsomes, Recombinant P450s)
In vitro studies utilizing subcellular fractions, particularly liver microsomes, are fundamental for elucidating the metabolic pathways of xenobiotics. Microsomes contain a high concentration of drug-metabolizing enzymes, including cytochrome P450 (CYP) and flavin-containing monooxygenases (FMOs), which are primarily responsible for phase I oxidative reactions. researchgate.net
Research on abiraterone's metabolism in rat liver microsomes has successfully identified several metabolites. nih.gov In one key study, the incubation of abiraterone (B193195) with rat liver microsomes in the presence of the necessary cofactor NADPH led to the formation of four isomeric oxidized metabolites (designated M1, M2, M3, and M4). nih.govnih.gov All four metabolites showed a molecular weight 16 Da higher than the parent compound, abiraterone, indicating the addition of a single oxygen atom. nih.gov Through comparison with a standard reference sample, the metabolite M4 was definitively identified as abiraterone N-oxide. nih.govnih.gov This demonstrates that isolated hepatic enzyme systems are capable of converting abiraterone to its N-oxide form.
The formation of these metabolites was time-dependent, as shown by comparing chromatograms at the start of the incubation (0 minutes) and after a 120-minute period, where the metabolite peaks were clearly visible. nih.gov
Table 1: Metabolites of Abiraterone Identified in Rat Liver Microsomes
| Metabolite ID | Observed [M+H]⁺ | Change from Parent Compound | Proposed Reaction | Identification |
|---|---|---|---|---|
| M1 | 366.2573 | +16 Da | Oxidation | Isomer of Abiraterone N-oxide |
| M2 | 366.2573 | +16 Da | Oxidation | Isomer of Abiraterone N-oxide |
| M3 | 366.2573 | +16 Da | Oxidation | Isomer of Abiraterone N-oxide |
| M4 | 366.2573 | +16 Da | Oxidation | Abiraterone N-oxide (confirmed with standard) |
Data sourced from a 2022 study on abiraterone biotransformation. nih.gov
Identification of Specific Enzymes (e.g., Cytochrome P450 Isoforms, Flavin-Containing Monooxygenases) Potentially Involved in Abiraterone Acetate (B1210297) N-Oxidation
The formation of abiraterone N-oxide in liver microsomes points to the involvement of specific enzyme families. nih.gov The two primary microsomal enzyme systems responsible for such oxidative reactions are the cytochrome P450 (CYP) superfamily and the flavin-containing monooxygenase (FMO) family. researchgate.netnih.gov
Both CYPs and FMOs are membrane-bound monooxygenases located in the endoplasmic reticulum that require NADPH as a cofactor and molecular oxygen to carry out their catalytic functions. researchgate.netwikipedia.org They are well-known for catalyzing the metabolism of a wide variety of xenobiotics, including many pharmaceuticals. nih.gov
Flavin-Containing Monooxygenases (FMOs): These enzymes are specialists in the oxygenation of xenobiotics containing soft, nucleophilic heteroatoms, such as nitrogen and sulfur. nih.govwikipedia.org The N-oxidation of amines is a characteristic reaction catalyzed by FMOs. researchgate.net Given that abiraterone contains a pyridine (B92270) ring, a nitrogen-containing heterocycle, FMOs represent a strong candidate for catalyzing its conversion to abiraterone N-oxide. nih.gov
Cytochrome P450 (CYP) Isoforms: The CYP superfamily is the major contributor to oxidative drug metabolism. wikipedia.org While often associated with carbon hydroxylation, CYP enzymes are also fully capable of catalyzing heteroatom oxidation, including N-oxidation. researchgate.net The fact that three other oxidized isomers of abiraterone were formed alongside the N-oxide in rat liver microsomes suggests the involvement of CYP enzymes, which are known for their broad substrate specificity and ability to produce multiple isomeric metabolites from a single substrate. nih.gov
While studies have confirmed that abiraterone N-oxide is formed in microsomal systems, the specific human CYP or FMO isoforms responsible for this biotransformation have not been definitively identified in the available literature. Further research using recombinant human enzymes and specific chemical inhibitors would be necessary to pinpoint the individual enzymes involved in this metabolic pathway.
Comparison of N-Oxidation Pathways Across Pre-clinical Species (In Vitro)
The metabolic fate of a drug can vary significantly between different species, which is a critical consideration in pre-clinical drug development. These differences are often due to variations in the expression and activity of drug-metabolizing enzymes. drugbank.commdpi.com
In the context of abiraterone N-oxidation, detailed in vitro metabolic studies have been performed using rat liver microsomes. nih.govnih.gov These studies confirmed that rat hepatic enzymes can produce abiraterone N-oxide. nih.gov However, the currently available scientific literature lacks comprehensive comparative studies that investigate the N-oxidation of abiraterone across a range of pre-clinical species (e.g., mouse, dog, monkey) in vitro. Such studies would be necessary to determine if the N-oxidation pathway is conserved across species and to what extent it occurs in each, which is essential for extrapolating pre-clinical findings to humans.
Role of Gut Microbiota in the Biotransformation of Abiraterone Acetate or its Analogues to N-Oxide Species (Pre-clinical, In Vitro)
The gut microbiota represents a vast and metabolically active ecosystem that can significantly influence the biotransformation of orally administered drugs. nih.govnih.gov To investigate its role in abiraterone metabolism, in vitro studies have been conducted using incubations of the drug with rat intestinal contents. nih.gov
A comparative study directly contrasted the metabolic profile of abiraterone in rat liver microsomes with its profile after incubation with rat gut microbiota. nih.govnih.gov The results showed a clear distinction between the two systems. While four oxidized metabolites, including abiraterone N-oxide (M4), were produced by the liver microsomes, a different and more complex metabolite (designated M5) was generated in the gut microbiota incubation. nih.gov Abiraterone N-oxide was not detected as a product of metabolism by the rat gut microbiota in this study. nih.gov
This finding suggests that, at least in the rat model, the N-oxidation of abiraterone is primarily a function of hepatic enzymes rather than the gut microbiota. nih.govnih.gov The gut microbiota, however, is involved in other, distinct biotransformation pathways of abiraterone. nih.gov
Table 2: Comparative Metabolite Formation of Abiraterone
| Metabolic System | Metabolites Identified | Abiraterone N-oxide (M4) Formation |
|---|---|---|
| Rat Liver Microsomes (In Vitro) | M1, M2, M3, M4 (Abiraterone N-oxide) | Yes |
| Rat Gut Microbiota (In Vitro) | M5 | No |
Data highlights the differential metabolic capabilities of hepatic enzymes and gut microbiota in the biotransformation of abiraterone as reported in a 2022 study. nih.gov
Biochemical Interactions and Mechanistic Studies of Abiraterone Acetate N Oxide in Vitro Focus
Evaluation of Enzymatic Inhibition Profiles (e.g., Cytochrome P450, Sulfotransferases)
The formation of the primary circulating N-oxidized metabolite, N-oxide abiraterone (B193195) sulfate (B86663), is catalyzed by Cytochrome P450 3A4 (CYP3A4) and Sulfotransferase 2A1 (SULT2A1). ru.nld-nb.infonih.gov While this compound is a product of these enzymatic pathways, it has also been evaluated for its potential to inhibit such enzymes.
Research using human liver microsomes has demonstrated that N-oxide abiraterone sulfate exhibits inhibitory activity against CYP2C8. This inhibition was found to be reversible and not dependent on time. Although it is one of the major metabolites, its inhibitory potency against CYP2C8 is less than that of its sister metabolite, abiraterone sulfate.
| Metabolite | Enzyme Target | System | Inhibition Value (IC50) |
|---|---|---|---|
| N-oxide abiraterone sulfate | CYP2C8 | Human Liver Microsomes | 5.4 - 5.9 µM |
Investigation of Transporter Interaction Potentials (e.g., OATP, P-glycoprotein)
The N-oxidized metabolites of abiraterone have been studied for their interactions with various drug transporters. In vitro assays have shown that N-oxide abiraterone sulfate can inhibit key uptake transporters. Specifically, it has been identified as an inhibitor of the hepatic organic anion transporting polypeptide OATP1B1. ru.nld-nb.info Further studies have confirmed its potent inhibitory activity against the renal transporter OAT3, with an inhibitory constant (Kᵢ) below 2 µM. frontiersin.orgsdu.dkfrontiersin.org
In contrast, studies on the parent compounds, abiraterone acetate (B1210297) and abiraterone, have shown they are not substrates for the efflux transporter P-glycoprotein (P-gp). ru.nld-nb.info Abiraterone itself demonstrated minimal inhibitory effect on P-gp, suggesting that clinically relevant interactions with P-gp substrates are not anticipated from the parent drug. ru.nld-nb.info
| Compound | Transporter | Interaction Type | Finding |
|---|---|---|---|
| N-oxide abiraterone sulfate | OATP1B1 | Inhibition | Demonstrated in vitro inhibition ru.nld-nb.info |
| N-oxide abiraterone sulfate | OAT3 | Inhibition | Kᵢ < 2 µM frontiersin.orgsdu.dk |
| Abiraterone Acetate | P-glycoprotein (P-gp) | Substrate | Not a substrate ru.nld-nb.info |
| Abiraterone | P-glycoprotein (P-gp) | Substrate | Not a substrate ru.nld-nb.info |
| Abiraterone | P-glycoprotein (P-gp) | Inhibition | Little inhibitory effect ru.nld-nb.info |
Studies on Molecular Targets and Pathways in Cell-Free or Isolated Cellular Systems
The primary molecular target of the active drug, abiraterone, is the enzyme CYP17A1, which is crucial for androgen biosynthesis. researchgate.net The major circulating metabolites, abiraterone sulfate and N-oxide abiraterone sulfate, are generally considered to be pharmacologically inactive against this primary target. nih.govresearchgate.net
However, research on other N-oxidized derivatives has explored potential biological activity. In one study, a specific metabolite, cis-6-hydroxy Δ4-Abiraterone N-oxide, was synthesized using fungal biotransformation. ijraset.com When tested in an MTT assay against the MCF-7 breast cancer cell line, this N-oxide metabolite demonstrated some cytotoxic activity. ijraset.com Notably, its activity was less potent than that of other non-N-oxidized metabolites generated in the same study, but it did show greater cytotoxicity than the parent compound, abiraterone acetate, in that specific assay. ijraset.com
Structure-Activity Relationship (SAR) Studies for N-Oxidized Steroids (General, non-therapeutic)
Specific structure-activity relationship (SAR) studies for N-oxidized steroids are not extensively detailed in the literature. However, general principles of medicinal chemistry allow for predictions regarding the impact of N-oxidation on a steroid's biological activity. The introduction of an N-oxide group to a heterocyclic ring, such as the pyridine (B92270) moiety in abiraterone, significantly alters the molecule's physicochemical properties. nih.gov
The N⁺–O⁻ bond is highly polar and acts as a strong hydrogen bond acceptor. nih.gov This modification typically leads to:
Altered Membrane Permeability : The increase in polarity and hydrogen bonding potential generally decreases a molecule's ability to passively diffuse across lipophilic biological membranes. nih.gov
Modified Receptor/Enzyme Binding : Changes in polarity, charge distribution, and steric profile due to the N-oxide group can drastically alter how the molecule fits into the binding pocket of a protein target. This can lead to reduced or completely different biological activity.
The N-oxide functionality can also be chemically reactive in biological systems. Depending on the specific molecular context, N-oxides can be reduced back to the parent amine in vivo, which has led to their application as hypoxia-activated prodrugs in other contexts. nih.gov For a steroidal scaffold, the addition of a polar N-oxide group to an appended aromatic ring would be expected to fundamentally change its interaction with hydrophobic steroid receptors and enzyme active sites, often leading to attenuation or loss of the parent compound's original activity.
Impurity Control and Quality Attribute Research for Abiraterone Acetate N Oxide
Sources and Mechanisms of Abiraterone (B193195) Acetate (B1210297) N-Oxide Formation as a Process-Related Impurity
The formation of Abiraterone acetate N-oxide as a process-related impurity is primarily linked to oxidative conditions encountered during the synthesis, purification, or storage of the API. The pyridine (B92270) moiety within the Abiraterone acetate structure is susceptible to N-oxidation, a common reaction for heterocyclic aromatic amines.
Mechanisms of Formation: The principal mechanism for the formation of a pyridine N-oxide is the direct oxidation of the nitrogen atom's lone pair of electrons. scripps.edu This reaction typically requires an oxidizing agent. While specific studies detailing the formation of this compound as a process-related impurity are not extensively published, the mechanism can be inferred from the known chemistry of pyridine oxidation.
Sources of oxidation in a synthetic process can include:
Oxidizing Reagents: The deliberate or inadvertent presence of oxidizing agents in the reaction mixture can lead to N-oxide formation. Reagents such as hydrogen peroxide, peroxy acids (e.g., peracetic acid), or even metal catalysts under aerobic conditions can facilitate this transformation. scripps.eduresearchgate.net For instance, research on the synthesis of other impurities of Abiraterone acetate has utilized hydrogen peroxide and acetic acid as an oxidizing system. researchgate.net
Dissolved Oxygen: Atmospheric oxygen can act as an oxidant, particularly in the presence of light, metal ions, or at elevated temperatures. This can be a source of impurity formation during prolonged reaction times, work-up procedures, or storage.
The formation is a direct electrophilic attack on the nitrogen by an oxygen-donating species. The pyridine nitrogen acts as a nucleophile, attacking the electrophilic oxygen of the oxidant, leading to the stable N-oxide product. scripps.edu
Identification of Critical Process Parameters Influencing Impurity Levels During Synthesis and Storage
Controlling the formation of this compound requires the identification and management of critical process parameters (CPPs) that promote oxidative conditions. Based on the chemical mechanism of N-oxidation, the following parameters are considered critical.
Control of Oxidizing Agents: The most critical parameter is the presence and concentration of oxidizing agents. The choice of reagents for all synthetic steps must be carefully evaluated to avoid those known to cause N-oxidation. researchgate.net Where unavoidable, their concentration and the reaction stoichiometry must be precisely controlled.
Temperature: Higher temperatures can increase the rate of oxidation reactions. Therefore, controlling reaction and storage temperatures is crucial to minimize the formation of the N-oxide impurity.
Atmosphere Control: Performing reactions and storing intermediates and the final API under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce the risk of oxidation from atmospheric oxygen. google.com Studies on formulated Abiraterone acetate have shown that storage under nitrogen provides a stabilizing effect against oxidative degradation. google.com
pH: The reactivity of the pyridine nitrogen can be influenced by the pH of the reaction medium. While specific studies on this compound are limited, pH control is a general strategy in managing impurity formation.
Presence of Metal Catalysts: Residual metal catalysts from preceding synthetic steps (e.g., palladium from Suzuki coupling) could potentially catalyze oxidation reactions in the presence of air or other oxidants. clockss.org Efficient removal of these catalysts is therefore important.
Table 1: Potential Critical Process Parameters and their Influence on this compound Formation
| Critical Process Parameter (CPP) | Potential Impact on N-Oxide Formation | Control Strategy |
|---|---|---|
| Presence of Oxidizing Agents (e.g., peroxides) | High: Directly promotes N-oxidation. | Avoid use; if necessary, control stoichiometry and reaction time. |
| Reaction/Storage Temperature | Moderate: Higher temperatures accelerate oxidation rates. | Maintain specified temperature ranges for all process and storage steps. |
| Atmosphere | Moderate: Presence of oxygen can lead to slow oxidation. | Utilize inert atmosphere (e.g., nitrogen blanket) during synthesis and storage. |
| Residual Metal Catalysts | Low to Moderate: Can catalyze oxidation reactions. | Implement effective purification steps to remove catalyst residues. |
| Exposure to Light | Low: Can potentially promote photo-oxidative degradation. | Use light-protected vessels and packaging. |
Research on Stability and Degradation Kinetics of Abiraterone Acetate Yielding N-Oxide Species
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods. Abiraterone acetate has been subjected to various stress conditions as per International Council for Harmonisation (ICH) guidelines, including acid, base, oxidative, thermal, and photolytic stress. ijpsonline.comnih.gov
Research has shown that Abiraterone acetate is susceptible to degradation under several conditions. Significant degradation is observed in acidic (0.1 N HCl) and alkaline (0.1 N NaOH) environments, primarily through hydrolysis of the acetate ester to form abiraterone. ijpsonline.comijpsonline.com
In the context of N-oxide formation, oxidative stress conditions are the most relevant. In one study, Abiraterone acetate was exposed to 30% hydrogen peroxide (H₂O₂) at 40°C. The results indicated that the compound was relatively stable under these specific oxidative conditions, with only 0.26% degradation observed. ijpsonline.com Another study using 3% H₂O₂ at 60°C also reported less than 2% degradation. nih.gov While these studies demonstrate a degree of stability to oxidation, they did not specifically report the identification or quantification of this compound as a degradant. A separate study on the active metabolite, abiraterone, found it to be sensitive to oxidation, generating several mono-oxygenated products, though the N-oxide was not explicitly confirmed as a degradation product of the acetate ester itself under these conditions. nih.gov
Currently, there is a lack of published research focusing specifically on the degradation kinetics of Abiraterone acetate that leads to the formation of the N-oxide species. Such studies would be necessary to determine the rate of formation under various storage conditions (e.g., temperature, humidity, oxygen levels) and to accurately predict the shelf-life of the drug substance with respect to this specific impurity.
Table 2: Summary of Forced Degradation Studies on Abiraterone Acetate
| Stress Condition | Conditions Applied | Observed Degradation | Primary Degradation Pathway/Products Noted |
|---|---|---|---|
| Acid Hydrolysis | 0.1 N HCl, 80°C, 30 min | Extensive (62.72%) ijpsonline.com | Hydrolysis to Abiraterone ijpsonline.com |
| Alkaline Hydrolysis | 0.1 N NaOH, 50°C, 30 min | Significant (16.99%) ijpsonline.com | Hydrolysis to Abiraterone ijpsonline.com |
| Oxidation | 30% H₂O₂, 40°C, 30 min | Minimal (0.26%) ijpsonline.com | Not specified ijpsonline.com |
| Thermal Degradation | 80°C, 7 days | Minimal (1.09%) ijpsonline.com | Not specified ijpsonline.com |
| Photolytic Degradation | UV light | Minimal (0.34%) ijpsonline.com | Not specified ijpsonline.com |
Methodologies for Impurity Threshold Determination and Analytical Reporting in Research Contexts
The determination of thresholds and the reporting of impurities for pharmaceutical substances are guided by the ICH, particularly the Q3A(R2) guideline for impurities in new drug substances. fda.goveuropa.eu While these guidelines are formally required for marketing applications, their principles are often applied during research and development to ensure quality and facilitate future regulatory submissions. premier-research.com
Impurity Thresholds: ICH defines three key thresholds based on the maximum daily dose (MDD) of the drug substance:
Reporting Threshold: The level at which an impurity must be reported in a regulatory submission. Impurities below this threshold are generally not required to be reported.
Identification Threshold: The level at which the structure of an impurity must be determined.
Qualification Threshold: The level at which an impurity must be assessed for its biological safety.
For a new drug substance, these thresholds are typically defined as a percentage of the API or as a total daily intake (TDI).
Table 3: ICH Q3A(R2) Thresholds for Impurities in New Drug Substances
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
|---|---|---|---|
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg TDI (whichever is lower) | 0.15% or 1.0 mg TDI (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
Source: Adapted from ICH Q3A(R2) Guideline. ich.org
In a research context, while not strictly mandated, adhering to these thresholds is considered good practice. If this compound is detected, its level would be compared against these thresholds. If it exceeds the identification threshold (e.g., 0.10%), efforts should be made to confirm its structure. If it exceeds the qualification threshold (e.g., 0.15%), its potential biological safety would need to be considered, especially if the material is intended for preclinical or clinical studies. ich.org
Analytical Reporting: The reporting of this compound in a research context should be based on a validated, stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC). oup.comvivekanandcollege.ac.in
The analytical report should include:
Methodology: A detailed description of the chromatographic method (column, mobile phase, flow rate, detection wavelength, etc.).
Validation: Evidence that the method is validated and suitable for its intended purpose, including data on specificity, linearity, accuracy, precision, and sensitivity (Limit of Detection - LOD, and Limit of Quantitation - LOQ). oup.com
Identification: Confirmation of the impurity's identity, often achieved by comparing its retention time and spectral data (e.g., UV, Mass Spectrometry) with a synthesized reference standard of this compound. vivekanandcollege.ac.in
Quantification: The level of the impurity reported as a percentage relative to the main Abiraterone acetate peak. oup.com
Modern analytical approaches often couple liquid chromatography with mass spectrometry (LC-MS), which is highly effective for both the identification and quantification of trace-level impurities like potential N-oxide species. vivekanandcollege.ac.in
Emerging Research Directions and Unaddressed Areas in Abiraterone Acetate N Oxide Research
The study of Abiraterone (B193195) acetate (B1210297) N-oxide, a notable metabolite of the widely used prostate cancer therapy abiraterone acetate, is entering a new phase of detailed investigation. As the understanding of its basic formation and presence grows, researchers are turning to more sophisticated methods to unravel the nuances of its biochemistry and analytical detection. The following sections outline key emerging research directions and highlight areas that remain to be fully explored, offering a roadmap for future investigations into this compound.
Q & A
Q. What are the key enzymatic pathways involved in the metabolism of abiraterone acetate to its N-oxide metabolite?
Abiraterone acetate undergoes hydrolysis via esterases to form abiraterone, which is further oxidized to abiraterone N-oxide by CYP3A4 and sulfated by SULT2A1 to inactive metabolites. Experimental validation typically involves in vitro hepatic microsomal assays with selective enzyme inhibitors and LC-MS/MS metabolite profiling .
Q. How can researchers analytically distinguish abiraterone N-oxide from structurally similar metabolites?
High-resolution mass spectrometry (HRMS) coupled with chromatographic separation (e.g., UPLC) is recommended. For quantification, isotope-labeled internal standards (e.g., deuterated abiraterone N-oxide) improve specificity. Method validation should follow ICH guidelines, including selectivity, linearity, and precision assessments .
Q. What is the role of abiraterone N-oxide in androgen synthesis inhibition compared to the parent compound?
While abiraterone directly inhibits CYP17A1 to block androgen synthesis, abiraterone N-oxide is pharmacologically inactive. Studies using in vitro CYP17A1 enzymatic assays with radiolabeled substrates confirm its lack of inhibitory activity, necessitating focus on the parent drug's pharmacokinetic stability .
Advanced Research Questions
Q. How can synthetic routes for abiraterone acetate be optimized to minimize genotoxic impurities like N-oxide derivatives?
Redesigning synthesis pathways to avoid trifluoromethanesulfonic anhydride (a genotoxic reagent) and implementing in-process controls (e.g., quenching reactive intermediates) are critical. GC-MS/MS with a limit of detection ≤1 ppm is used for impurity profiling, validated per ICH M7 guidelines .
Q. What methodological challenges arise in evaluating abiraterone acetate N-oxide’s pharmacokinetics in clinical trials?
Key challenges include differentiating N-oxide from sulfate conjugates in plasma and accounting for interpatient variability in CYP3A4/SULT2A1 activity. Population pharmacokinetic modeling with nonlinear mixed-effects (NLME) software (e.g., NONMEM) is recommended to quantify metabolic clearance rates .
Q. How can contradictions in clinical efficacy data (e.g., survival vs. PSA response) be reconciled in abiraterone studies?
Stratified analysis by biomarker subgroups (e.g., baseline PSA levels) and multivariate Cox regression models help address heterogeneity. For example, the MAGNITUDE trial used homologous recombination repair (HRR) gene status to stratify patients, revealing OS benefits only in HRR-deficient cohorts .
Q. What experimental designs are suitable for repurposing this compound for antiviral applications?
Computational docking (e.g., AutoDock Vina) to predict binding affinity to viral proteins (e.g., SARS-CoV-2 nucleocapsid) followed by in vitro plaque reduction assays in Vero E6 cells. Dose-response curves and viral load quantification via RT-PCR are essential for validating antiviral activity .
Q. How should researchers design combination therapy trials (e.g., abiraterone + niraparib) to address synergistic toxicity?
Phase I trials using a 3+3 dose-escalation design with toxicity endpoints (e.g., grade ≥3 anemia) are critical. Pharmacodynamic biomarkers (e.g., γ-H2AX for DNA repair inhibition) should be integrated to correlate drug exposure with target engagement .
Q. What statistical approaches are optimal for analyzing quality-of-life (QoL) data in abiraterone trials?
Mixed-effects models for repeated measures (MMRM) account for missing QoL data (e.g., FACT-P scores). Sensitivity analyses using multiple imputation or pattern-mixture models address non-random dropout bias, as seen in trials comparing enzalutamide and abiraterone .
Q. How can metabolite-mediated drug-drug interactions (DDIs) involving abiraterone N-oxide be predicted?
Static or dynamic DDI models (e.g., Simcyp) incorporating enzyme inhibition constants (Ki) for CYP3A4/SULT2A1 and metabolite pharmacokinetic parameters. In vitro transporter assays (e.g., OATP1B1/3) are necessary to assess hepatic uptake interactions .
Q. Methodological Notes
- Experimental Reproducibility : Detailed synthesis protocols and analytical method validation data must be included in supplementary materials per journal guidelines (e.g., Beilstein Journal of Organic Chemistry) .
- Data Contradictions : Use meta-regression to explore heterogeneity across studies, adjusting for covariates like trial design (RCT vs. observational) and line of therapy .
- Clinical Endpoints : Prioritize co-primary endpoints (e.g., radiographic progression-free survival + OS) in phase III trials to capture comprehensive efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
